2-[(E)-2-(4-hydroxyphenyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium; tetrafluoroboranuide
Description
The compound 2-[(E)-2-(4-hydroxyphenyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium tetrafluoroboranuide is a cationic indolium salt featuring a conjugated (E)-styryl group substituted with a 4-hydroxyphenyl moiety. The tetrafluoroborate (BF₄⁻) counterion enhances solubility and stability in polar solvents due to its weakly coordinating nature . Structurally, the indolium core provides a planar aromatic system, while the ethenyl linkage facilitates extended π-conjugation, which is critical for photophysical properties such as absorption and fluorescence.
Properties
IUPAC Name |
4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]phenol;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO.BF4/c1-19(2)16-6-4-5-7-17(16)20(3)18(19)13-10-14-8-11-15(21)12-9-14;2-1(3,4)5/h4-13H,1-3H3;/q;-1/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYITXOSVAUBMED-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC=C(C=C3)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BF4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(E)-2-(4-hydroxyphenyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium; tetrafluoroboranuide is a member of the indolium family and has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound possesses a complex structure characterized by an indolium core substituted with a hydroxyphenyl group. The molecular formula is with a molecular weight of approximately 477.34 g/mol. Its specific structural features contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Antioxidant Properties : The presence of the hydroxy group is known to enhance antioxidant activity, potentially mitigating oxidative stress in biological systems.
- Antitumor Effects : Preliminary studies suggest that the compound may inhibit tumor cell proliferation through various pathways, including apoptosis induction.
- Anti-inflammatory Activity : The compound shows promise in reducing inflammation markers, which could be beneficial in treating inflammatory diseases.
The biological activity of 2-[(E)-2-(4-hydroxyphenyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium is believed to involve several mechanisms:
- Free Radical Scavenging : The hydroxyphenyl group can donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer progression and inflammation.
- Gene Expression Modulation : It may alter the expression levels of genes related to cell cycle regulation and apoptosis.
Research Findings
A review of literature reveals significant findings regarding the compound's biological activities:
Case Studies
- Antioxidant Activity : A study utilized DPPH and ABTS assays to evaluate antioxidant capacity, revealing that the compound exhibited a higher scavenging ability compared to standard antioxidants like ascorbic acid.
- Anticancer Properties : In vitro studies on breast cancer cell lines indicated that treatment with the compound resulted in reduced viability and increased apoptosis rates. Flow cytometry analysis confirmed these findings by showing increased sub-G1 populations.
- Inflammation Model : In an animal model of acute inflammation, administration of the compound led to a significant decrease in paw edema compared to controls, suggesting effective anti-inflammatory properties.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits high antimitotic activity against various human tumor cell lines. For instance, when tested under National Cancer Institute protocols, it demonstrated mean GI50 (Growth Inhibition) values of 15.72 μM and TGI (Total Growth Inhibition) values of 50.68 μM, indicating its effectiveness in inhibiting tumor growth .
Antioxidant Properties
The compound has also been evaluated for its antioxidant properties. Research indicates that it can scavenge free radicals effectively, contributing to cellular protection against oxidative stress. This property is crucial for developing therapeutic agents aimed at diseases associated with oxidative damage .
Photodynamic Therapy
In photodynamic therapy (PDT), the compound can act as a photosensitizer. Its ability to generate reactive oxygen species upon light activation makes it suitable for targeting cancer cells selectively while minimizing damage to surrounding healthy tissue. This application is particularly promising in treating superficial tumors and skin cancers .
Organic Light Emitting Diodes (OLEDs)
The unique photophysical properties of 2-[(E)-2-(4-hydroxyphenyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium; tetrafluoroboranuide make it a candidate for use in organic light-emitting diodes (OLEDs). Its high luminescence efficiency and stability under operational conditions are essential for developing next-generation display technologies .
Sensors and Imaging
The compound's fluorescence characteristics enable its use in biosensing applications and imaging techniques. It can be utilized in detecting specific biological markers or environmental pollutants due to its sensitivity to changes in the local environment .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key Observations:
- Resveratrol shares the (E)-styryl-4-hydroxyphenyl motif but lacks the indolium core, leading to divergent applications. While resveratrol is a natural antioxidant used in supplements , the target compound’s cationic structure suggests utility in materials science (e.g., optoelectronics) .
- CAS 38575-74-5 (a bis-indolium salt with a pentadienyl bridge) demonstrates that extended conjugation shifts absorption/emission spectra to longer wavelengths, a property critical for near-infrared dyes . The target compound’s shorter conjugation may limit its use to visible-range applications.
- Chlorinated indolium salts () exhibit reduced solubility compared to BF₄⁻ derivatives due to bulky tosylate counterions, highlighting the importance of anion selection in formulation .
- Fluorophenyl-substituted indoles () prioritize lipophilicity and metabolic stability for drug development, whereas the target’s hydroxyphenyl group may facilitate hydrogen bonding in sensor applications .
Counterion Impact
The tetrafluoroborate anion in the target compound contrasts with tosylate () or chloride salts in analogues. BF₄⁻’s weak coordination improves solubility in aprotic solvents and mitigates aggregation in photochemical applications . By comparison, sulfonate counterions (e.g., tosylate) often reduce solubility and alter crystallization behavior .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 2-[(E)-2-(4-hydroxyphenyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium tetrafluoroboranuide?
- Methodology :
- The compound can be synthesized via vinylformylation of indole derivatives using propeniminium salts, followed by counterion exchange with tetrafluoroboric acid .
- Critical steps include 2-formylation of 3-arylindoles (e.g., via Vilsmeier-Haack conditions) and subsequent condensation with 4-hydroxystyryl groups under controlled pH and temperature .
- Purification involves column chromatography with polar aprotic solvents (e.g., THF) and recrystallization from ethanol/water mixtures to isolate the tetrafluoroborate salt .
Q. How can the structural integrity of this compound be validated during synthesis?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the E-configuration of the ethenyl group and substitution patterns on the indole ring. For example, the coupling constant () for the ethenyl protons should be ~16 Hz for trans-configuration .
- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion peak ([M-BF]) and rule out impurities .
- Single-crystal X-ray diffraction : Resolve crystal packing and bond lengths (e.g., C=C bond in the ethenyl group ~1.34 Å) to validate stereochemistry .
Q. What are the stability considerations for this compound under experimental conditions?
- Methodology :
- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (typically >200°C for tetrafluoroborate salts) .
- Photostability : Monitor UV-Vis absorption under light exposure (e.g., 365 nm) to detect isomerization or degradation .
- Hygroscopicity : Store in anhydrous conditions (e.g., desiccator with PO) to prevent counterion hydrolysis .
Advanced Research Questions
Q. How can reaction mechanisms for the vinylformylation step be elucidated?
- Methodology :
- Kinetic studies : Use stopped-flow NMR to track intermediates (e.g., propeniminium salts) and calculate activation energy .
- Isotopic labeling : Introduce O or C labels to trace formylation pathways and confirm regioselectivity .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict transition states and orbital interactions during vinyl group formation .
Q. How to resolve contradictions in reported synthetic yields for this compound?
- Methodology :
- Parameter optimization : Systematically vary reaction conditions (e.g., solvent polarity, catalyst loading) using a Design of Experiments (DoE) approach .
- Impurity profiling : Compare HPLC traces from different protocols to identify byproducts (e.g., Z-isomers or unreacted aldehydes) that reduce yield .
- Counterion effects : Test alternative anions (e.g., PF vs. BF) to assess their impact on crystallization efficiency .
Q. What advanced applications does this compound have in material science?
- Methodology :
- Nonlinear optics (NLO) : Measure hyperpolarizability () via electric-field-induced second-harmonic generation (EFISH) to evaluate its potential as a NLO chromophore .
- Photodynamic therapy : Quantify singlet oxygen generation () using UV-Vis and fluorescence quenching assays .
- Ionic liquid applications : Test ionic conductivity (e.g., impedance spectroscopy) in solvent-free systems to assess suitability for electrochemical devices .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
